N-(3-(5-phenyl-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
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Overview
Description
N-(3-(5-phenyl-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C22H21N3O4S2 and its molecular weight is 455.55. The purity is usually 95%.
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Scientific Research Applications
COX-2 Inhibitory Activity
The introduction of a methanesulfonamide group in certain positions on the phenyl ring of 1,5-diarylpyrazole compounds has been found to offer potent and selective inhibition of cyclooxygenase-2 (COX-2), an enzyme associated with inflammation and pain. Specifically, positioning the methanesulfonamide group at the C-5 phenyl ring enhances COX-2 inhibitory activity, leading to compounds with IC50 values as low as 30 nM (Singh et al., 2004).
Insecticidal Activity
Novel pyrazole methanesulfonates have demonstrated significant insecticidal activity with low levels of acute mammalian toxicity. The insecticidal efficacy was particularly pronounced in amides derived from amines with α-branching, showing the utility of these compounds in agricultural applications (Finkelstein & Strock, 1997).
Interaction Studies
Research on interactions of methyl acetate with aqueous solutions of quinoxaline derivatives, including compounds similar to the specified chemical, helps understand the effect of temperature and concentration on solute-solvent interactions. These studies are valuable for the design and optimization of solvent systems in various industrial and research applications (Raphael, Bahadur, & Ebenso, 2015).
Crystal Structure Analysis
The crystal structure analysis of nimesulide derivatives, closely related to the specified compound, reveals the nature of intermolecular interactions which is essential for understanding the compound's behavior in solid form. Such studies are crucial for the development of pharmaceutical formulations and material science applications (Dey et al., 2015).
Synthesis and Chemical Transformations
Several studies focus on the synthesis of novel compounds containing the methanesulfonamide group and their potential applications. For example, the reaction of lithiated (phenylsulfonyl)methane with specific reactants to produce pyrrolidines or the evaluation of antimicrobial activities of new sulfone derivatives. These syntheses demonstrate the versatility of methanesulfonamide derivatives in creating compounds with potential therapeutic or material applications (Craig, Jones, & Rowlands, 2000), (Alsaedi, Farghaly, & Shaaban, 2019).
Mechanism of Action
Target of Action
The primary target of this compound is the NLRP3 inflammasome . The NLRP3 inflammasome is a cytosolic multiprotein signaling complex that mediates the secretion of potent inflammatory mediators . It plays a crucial role in neuroinflammation and is associated with the pathogenesis of many common neurodegenerative diseases .
Mode of Action
The compound acts as an inhibitor of the NLRP3 inflammasome . It interacts with the inflammasome and inhibits its activation, thereby preventing the secretion of proinflammatory cytokines . This results in a reduction of inflammation and neurotoxicity .
Biochemical Pathways
The compound affects the NLRP3 inflammasome pathway . Activation of the NLRP3 inflammasome is controlled by a two-step signal: the priming step (signal 1) and the activating step (signal 2) . The compound inhibits this activation, thereby preventing the production of proinflammatory factors such as IL-1β, TNF-α, iNOS, COX-2, and IL-6 .
Result of Action
The inhibition of the NLRP3 inflammasome by this compound leads to a reduction in the production of proinflammatory factors . This can help to alleviate neuroinflammation and prevent neuronal cell death and injuries .
Properties
IUPAC Name |
N-[3-[2-(benzenesulfonyl)-3-phenyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4S2/c1-30(26,27)24-19-12-8-11-18(15-19)21-16-22(17-9-4-2-5-10-17)25(23-21)31(28,29)20-13-6-3-7-14-20/h2-15,22,24H,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQWYVUBUHJMKSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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